4-(4-Bromophenyl)pyrimidine
Overview
Description
4-(4-Bromophenyl)pyrimidine is a heterocyclic aromatic organic compound that contains a pyrimidine ring substituted with a bromophenyl group at the 4-position. Pyrimidine is a six-membered ring with two nitrogen atoms at positions 1 and 3. The bromophenyl group adds unique chemical properties to the pyrimidine ring, making it a valuable compound in various scientific research and industrial applications.
Scientific Research Applications
4-(4-Bromophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
Future Directions
: Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 46. Link
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Bromophenyl)pyrimidine can be synthesized through several methods. One common approach involves the base-promoted condensation of 1,3-di(4-bromophenyl)propen-3-one with 4-bromobenzamidine benzensulfonate. This reaction sequence uses two moles of the α,β-unsaturated ketone, one mole becomes incorporated in the pyrimidine ring, and the other is employed as the oxidizing agent for the intermediate dihydropyrimidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl boronic acids to form novel pyrimidine analogs.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), potassium phosphate, and solvents like 1,4-dioxane are typically used.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are employed.
Major Products Formed
Substitution Products: Various substituted pyrimidines with different functional groups.
Coupling Products: Novel pyrimidine analogs with extended aromatic systems.
Oxidation and Reduction Products: Modified pyrimidine derivatives with altered oxidation states.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can bind to specific protein targets, influencing their function and activity .
Comparison with Similar Compounds
4-(4-Bromophenyl)pyrimidine can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)pyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical reactivity and biological activity.
4-(4-Methylphenyl)pyrimidine: Contains a methyl group instead of bromine, resulting in different physical and chemical properties.
4-(4-Fluorophenyl)pyrimidine: Fluorine substitution affects the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(4-bromophenyl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUKKDJHYWHLPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363922 | |
Record name | 4-(4-bromophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53975-33-0 | |
Record name | 4-(4-bromophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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